molecular formula C5H10ClNS B014096 Diethylthiocarbamoyl chloride CAS No. 88-11-9

Diethylthiocarbamoyl chloride

Cat. No.: B014096
CAS No.: 88-11-9
M. Wt: 151.66 g/mol
InChI Key: HUUSTUALCPTCGJ-UHFFFAOYSA-N
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Description

Diethylthiocarbamoyl chloride is an organosulfur compound with the molecular formula (C₂H₅)₂NCSCl. It is a thiocarbamoyl derivative known for its role in various chemical syntheses. This compound is typically encountered as a solid with a melting point of 45-50°C and a boiling point of 113°C at 10 mmHg .

Mechanism of Action

Target of Action

Diethylthiocarbamoyl chloride is a thiocarbamoyl derivative It is known to participate in the thionation of amides as a thionating reagent .

Mode of Action

It is known to interact with amides during thionation . This suggests that it may bind to or modify these molecules, leading to changes in their structure or function.

Biochemical Pathways

Given its role in the thionation of amides , it may influence pathways involving these compounds.

Result of Action

It is used in the synthesis of various compounds, including aryl isothiocyanates, 5-substituted 4-methyl-2-thiazolyl diethyldithiocarbamates, and a novel type of vasorelaxant hybrid compounds .

Action Environment

It is known to be sensitive to moisture , suggesting that its activity may be affected by humidity and other environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylthiocarbamoyl chloride can be synthesized through the chlorination of diethylthiocarbamate. The reaction involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The general reaction is as follows:

(C2H5)2NC(S)S2+SOCl2(C2H5)2NCSCl+SO2+SCl2(C₂H₅)₂NC(S)S₂ + SOCl₂ → (C₂H₅)₂NCSCl + SO₂ + SCl₂ (C2​H5​)2​NC(S)S2​+SOCl2​→(C2​H5​)2​NCSCl+SO2​+SCl2​

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and product isolation.

Chemical Reactions Analysis

Types of Reactions: Diethylthiocarbamoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines under mild conditions to form thioureas.

    Amides: Thionation of amides typically requires the presence of a base such as triethylamine.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Thioamides: Result from the thionation of amides.

Scientific Research Applications

Diethylthiocarbamoyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Diethylthiocarbamoyl chloride is unique due to its specific reactivity and applications in thionation reactions and the synthesis of vasorelaxant compounds. Its ethyl groups provide different steric and electronic properties compared to its methyl and isopropyl counterparts, influencing its reactivity and the types of products formed.

Properties

IUPAC Name

N,N-diethylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10ClNS/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSTUALCPTCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075364
Record name Carbamothioic chloride, diethyl-
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Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-11-9
Record name Diethylthiocarbamoyl chloride
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Record name Diethylthiocarbamoyl chloride
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Record name 88-11-9
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Record name Carbamothioic chloride, diethyl-
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Record name Diethylthiocarbamoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions of Diethylthiocarbamoyl chloride with amides and amines?

A1: this compound exhibits versatile reactivity with both amides and amines. [, ]

  • Reaction with Amides: this compound reacts with amides to yield nitriles and thioamides. This reaction offers a novel pathway for the preparation of these important functional groups. []
  • Reaction with Arylamines: this compound reacts with arylamines to produce aryl isothiocyanates. This method presents a new synthetic route for obtaining aryl isothiocyanates, valuable building blocks in organic synthesis. []

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